molecular formula C25H50ClNO4 B12696718 (2-Hydroxy-3-(tetradecyloxy)propyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride CAS No. 93942-68-8

(2-Hydroxy-3-(tetradecyloxy)propyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride

Cat. No.: B12696718
CAS No.: 93942-68-8
M. Wt: 464.1 g/mol
InChI Key: ZLILYVWPKRFJEQ-UHFFFAOYSA-M
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Description

(2-Hydroxy-3-(tetradecyloxy)propyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with a complex molecular structure. It is known for its surfactant properties and is used in various industrial and scientific applications due to its unique chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-3-(tetradecyloxy)propyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves multiple steps. The primary synthetic route includes the reaction of tetradecanol with epichlorohydrin to form a glycidyl ether intermediate. This intermediate then reacts with dimethylamine to form the quaternary ammonium compound. The final step involves the addition of 2-(2-methyl-1-oxoallyl)oxyethyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as heating, stirring, and the use of catalysts to accelerate the reaction. Purification methods like distillation and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-3-(tetradecyloxy)propyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Various nucleophiles like hydroxide ions or amines in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can produce a variety of quaternary ammonium salts .

Scientific Research Applications

(2-Hydroxy-3-(tetradecyloxy)propyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture studies as a component of growth media.

    Medicine: Investigated for its potential antimicrobial properties.

    Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers

Mechanism of Action

The mechanism of action of (2-Hydroxy-3-(tetradecyloxy)propyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is primarily due to its surfactant properties, which allow it to insert into the lipid bilayer and destabilize the membrane structure .

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Dodecyltrimethylammonium chloride: Commonly used in industrial applications as a surfactant

Uniqueness

(2-Hydroxy-3-(tetradecyloxy)propyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring both solubility in water and interaction with lipid membranes.

Properties

CAS No.

93942-68-8

Molecular Formula

C25H50ClNO4

Molecular Weight

464.1 g/mol

IUPAC Name

(2-hydroxy-3-tetradecoxypropyl)-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride

InChI

InChI=1S/C25H50NO4.ClH/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-29-22-24(27)21-26(4,5)18-20-30-25(28)23(2)3;/h24,27H,2,6-22H2,1,3-5H3;1H/q+1;/p-1

InChI Key

ZLILYVWPKRFJEQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCOCC(C[N+](C)(C)CCOC(=O)C(=C)C)O.[Cl-]

Origin of Product

United States

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